molecular formula C8H3Cl2N3O2 B2794848 2,4-Dichloro-8-nitroquinazoline CAS No. 174566-19-9

2,4-Dichloro-8-nitroquinazoline

Cat. No. B2794848
CAS RN: 174566-19-9
M. Wt: 244.03
InChI Key: AAZHSDKNMNJKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-8-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It has been used as a reactant for the preparation of 1-methyl-1H-imidazole derivatives .


Molecular Structure Analysis

The molecule contains a total of 19 bonds; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 nitro group (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

2,4-Dichloro-8-nitroquinazoline is a solid compound with a molecular weight of 244.04 . It contains total 19 bond(s); 16 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 nitro group(s) (aromatic), and 1 Pyrimidine(s) .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

Halogenated quinazolinones and quinazolines, such as 2,4-Dichloro-8-nitroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling .

Synthesis of Polysubstituted Derivatives

These compounds can be used to generate novel polysubstituted derivatives . The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines has attracted considerable interest .

Pharmaceutical Applications

Many quinazoline derivatives, including 2,4-Dichloro-8-nitroquinazoline, have potential applications in pharmaceuticals . For example, 4-anilinoquinazolines such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, afatinib, and dacomitinib are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies .

Synthesis of Afatinib

2,4-Dichloro-8-nitroquinazoline is an important intermediate in the most scalable route for the synthesis of afatinib , a powerful second-generation TKI that irreversibly binds to both EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) .

Synthesis of Other Therapeutic Compounds

This compound is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives displaying high therapeutic potential .

Inhibitory Activity on α-Glucosidase

Some quinazolinone derivatives have shown α-glucosidase inhibitory activity , which could potentially be applied to the treatment of diabetes.

Safety and Hazards

The compound is classified as having acute toxicity (oral, category 4), skin irritation (category 2), and specific target organ toxicity – single exposure (category 3). It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2,4-dichloro-8-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZHSDKNMNJKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-8-nitroquinazoline

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